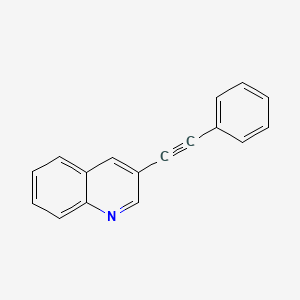

3-(Phenylethynyl)quinoline

描述

属性

分子式 |

C17H11N |

|---|---|

分子量 |

229.27 g/mol |

IUPAC 名称 |

3-(2-phenylethynyl)quinoline |

InChI |

InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H |

InChI 键 |

GQIBKLDAYAGVNE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3N=C2 |

产品来源 |

United States |

相似化合物的比较

Positional Isomers: 2- and 4-(Phenylethynyl)quinolines

The regioisomeric effects of phenylethynyl substitution are critical:

- 2-(Phenylethynyl)quinoline: Used in cobalt-catalyzed [2+2+2] cyclotrimerization to form triphenylbenzenes with quinoline substituents. These derivatives exhibit distinct electronic properties due to reduced steric hindrance compared to the 3-substituted analog .

- 4-(Phenylethynyl)quinoline: Substitution at the 4-position is common in pharmaceuticals (e.g., chloroquine and hydroxychloroquine), where the quinoline core interacts with biological targets via hydrogen bonding and π-stacking. However, 3-(Phenylethynyl)quinoline’s applications are more aligned with materials chemistry due to its restricted rotational freedom and open-shell character in DA adducts .

Table 1: Comparison of Phenylethynylquinoline Isomers

Structural Analogs with Modified Substituents

3-Phenylquinoline (CAS 1666-96-2)

This simpler analog lacks the ethynyl spacer, reducing conjugation. It is synthesized via condensation of aniline derivatives and carbonyl compounds, with lower yields (~80%) compared to this compound . The absence of the ethynyl group diminishes its utility in materials science but retains relevance as a pharmaceutical intermediate.

3-(4-Methoxyphenyl)thieno[2,3-b]quinoline

Derived from 3-[1-(4-methoxyphenyl)ethenyl]-2-(methylsulfanyl)quinoline, this compound exhibits pharmacological activity, highlighting how sulfur-containing substituents at the 3-position can enhance bioactivity. In contrast, this compound’s rigid structure favors materials applications over drug design .

Ethynyl-Substituted Derivatives in Materials Chemistry

This compound’s DA adduct, 3-(Ph₅Ph)-quinoline, exhibits multiradical character and open-shell electronic states, unlike classical quinones. This property is absent in 6-(phenylethynyl)quinoline derivatives (e.g., compound 4n), which lack the symmetry to stabilize radical states .

准备方法

Reaction Mechanism and General Procedure

The Sonogashira coupling involves the cross-coupling of a halogenated quinoline derivative with phenylacetylene in the presence of a palladium catalyst, copper iodide co-catalyst, and a base. This method offers high regioselectivity and efficiency under mild conditions.

Key Steps:

- Substrate Preparation: 3-Halogenated quinolines (e.g., 3-iodoquinoline or 3-bromoquinoline) serve as electrophilic partners.

- Catalytic System: A combination of Pd(PPh₃)₂Cl₂ (5–10 mol%) and CuI (10 mol%) in triethylamine or THF facilitates the coupling.

- Reaction Conditions: Reactions typically proceed at room temperature or under mild heating (25–60°C) for 12–24 hours.

Example Procedure (Adapted from):

A mixture of 3-iodoquinoline (1.0 equiv), phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.1 equiv), and CuI (0.1 equiv) in triethylamine is stirred at room temperature for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) to yield this compound in 85–90% yield.

Variants and Substrate Scope

- 3-Iodoquinoline Derivatives: Higher reactivity compared to bromo or chloro analogs, enabling shorter reaction times.

- Heterocyclic Modifications: Substituents on the quinoline core (e.g., methyl, methoxy) remain intact during coupling, allowing diversification.

Table 1: Optimization of Sonogashira Coupling Conditions

| Quinoline Derivative | Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Iodoquinoline | Pd(PPh₃)₂Cl₂/CuI | THF | 12 | 87 |

| 3-Bromoquinoline | PdCl₂(PPh₃)₂/CuI | Et₃N | 24 | 72 |

| 2-Chloro-3-iodoquinoline | Pd(OAc)₂/CuI | DMF | 18 | 68 |

Alternative Synthetic Approaches

While Sonogashira coupling dominates, other methods have been explored:

Cyclotrimerization of Alkynylquinolines

Cobalt-catalyzed [2+2+2] cyclotrimerization of 2-(phenylethynyl)quinoline yields triphenylbenzene derivatives, though this route is less direct for synthesizing this compound itself.

Diels-Alder Reactions

Tetraphenylcyclopentadienone reacts with ethynylquinolines to form pentaphenylbenzene adducts, but this method introduces additional aromatic rings rather than isolating the target compound.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.11 (s, 1H, H-4), 7.95 (d, J = 9.0 Hz, 1H, H-8), 7.70–7.67 (m, 3H, Ph), 7.44 (t, J = 7.6 Hz, 1H, H-6), 3.55 (s, 1H, ethynyl).

- ¹³C NMR (100 MHz, CDCl₃): δ 160.7 (C-2), 147.1 (C-8a), 139.3 (C-4), 130.5 (C-6), 128.0 (C-Ph), 127.5 (C-5), 125.8 (C-7), 124.8 (C-3), 115.9 (C≡C).

- HRMS (ESI): m/z calcd. for C₁₇H₁₁N [M+H]⁺: 230.0964; found: 230.0969.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(phenylethynyl)quinoline, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a Sonogashira coupling reaction using 3-bromoquinoline, ethynylbenzene, Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) in anhydrous triethylamine under reflux for 1.5 hours. Purification is achieved through column chromatography (petroleum ether:ethyl acetate = 3:1), yielding 100% product .

- Optimization : Key parameters include catalyst loading, solvent choice (NEt₃ for base-sensitive reactions), and temperature control. Reflux conditions ensure efficient coupling while minimizing side reactions.

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., aromatic protons and ethynyl signals).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₁₁N: calculated 229.09, observed 229.0892) .

- Melting Point Analysis : Determined experimentally (reported as a white solid with defined m.p.) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Properties :

- Molecular Weight : 229.09 g/mol.

- Solubility : Likely soluble in organic solvents (e.g., DCM, THF) due to aromatic and ethynyl groups; aqueous solubility is low.

- Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure (common for quinoline derivatives) .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its reactivity in Diels-Alder cycloadditions?

- Mechanistic Insight : The ethynyl group acts as a dienophile in Diels-Alder reactions. For example, it reacts with pentaphenylcyclopentadienone under thermal conditions (rfx, 0.5 h) to form 3-(Ph₅Ph)-quinoline via CO extrusion (51% yield) .

- Experimental Design : Monitor reaction progress using TLC and confirm regioselectivity via X-ray crystallography or DFT calculations.

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in biological systems?

- SAR Strategy :

- Substitution Patterns : Compare activity of 3-, 2-, and 4-ethynylquinoline isomers (synthesized via analogous methods ).

- Functional Group Modifications : Introduce electron-withdrawing/donating groups (e.g., Cl, OMe) to the phenyl or quinoline moieties and assay anti-inflammatory activity (e.g., iNOS inhibition, IC₅₀ values) .

Q. What in vitro and in vivo assays are suitable for evaluating the biological potential of this compound?

- Assay Design :

- In Vitro : Enzyme inhibition assays (e.g., kinase or iNOS targets), cytotoxicity screening (MTT assay on cancer cell lines) .

- In Vivo : Pharmacokinetic studies (bioavailability, half-life) in rodent models, focusing on blood-brain barrier penetration (relevant for CNS targets) .

Q. How do environmental factors (pH, light, temperature) affect the stability of this compound during storage?

- Stability Testing :

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC.

- Thermal Stability : Conduct accelerated aging studies (40–60°C) under varying humidity. Store in amber vials at –20°C for long-term stability .

Q. What computational methods can predict the binding affinity of this compound to biological targets?

- Modeling Approaches :

- Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases, DNA topoisomerases).

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。